5-Methyl-4-phenyl-1,2,3-thiadiazole

描述

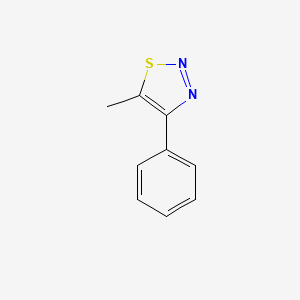

4-苯基-5-甲基-1,2,3-噻二唑是一种含有噻二唑环的杂环化合物,在 4 位被苯基取代,在 5 位被甲基取代。

准备方法

合成路线和反应条件

4-苯基-5-甲基-1,2,3-噻二唑的合成通常涉及适当前体的环化。一种常见的方法是苯肼与二硫化碳和碘甲烷在碱(如氢氧化钾)的存在下反应。 该反应通过形成中间体肼基甲酰硫酰胺而进行,然后环化为噻二唑环 .

工业生产方法

4-苯基-5-甲基-1,2,3-噻二唑的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流动反应器、高效催化剂和优化的反应条件以最大化产率并最小化副产物 .

化学反应分析

Oxidation Reactions

The thiadiazole ring undergoes oxidation to form sulfoxides or sulfones. Studies indicate that cytochrome P450 enzymes (e.g., CYP2E1) can oxidize the thiadiazole moiety, though no irreversible inactivation of the enzyme occurs . Synthetic oxidation typically employs reagents like hydrogen peroxide or potassium permanganate , yielding oxidized derivatives .

Electrophilic Substitution

The compound exhibits reactivity at the 4-position due to the electron-deficient thiadiazole ring. For example, reaction with methyl iodide under basic conditions (e.g., n-butyllithium in THF at -65°C) leads to substitution at the 4-position, forming 4-methyl-5-phenyl-1,2,3-thiadiazole .

Ring Cleavage Reactions

Treatment with strong bases such as n-butyllithium induces thiadiazole ring cleavage, generating alkynyl thioethers . For instance, 5-phenyl-1,2,3-thiadiazole reacts with methyl iodide to yield 1-methylthio-2-phenylethyne via intermediate lithium thiolate formation .

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Cleavage | n-BuLi in THF (-65°C), methyl iodide | 1-Methylthio-2-phenylethyne |

| Electrophilic Substitution | n-BuLi, methyl iodide | 4-Methyl-5-phenyl-1,2,3-thiadiazole |

Biochemical Interactions

The compound acts as a selective inhibitor of cytochrome P450 enzymes (CYP2B4 and CYP2E1), altering drug metabolism . Oxidative transformations by P450 enzymes highlight its role in pharmacological interactions, though no reactive intermediates are formed during inhibition .

Research Findings and Trends

-

Oxidative Stability : The thiadiazole ring resists irreversible oxidation by P450 enzymes, enabling reversible inhibition .

-

Synthetic Utility : Cleavage reactions provide routes to alkynyl thioethers, expanding applications in organic synthesis .

-

Substitution Patterns : Substituents (e.g., methyl at C5) influence reactivity, directing electrophiles to the 4-position .

This compound’s reactivity profile underscores its potential in medicinal chemistry and synthetic design, particularly in enzyme inhibition and heterocyclic transformations.

科学研究应用

Chemical Structure and Synthesis

5-Methyl-4-phenyl-1,2,3-thiadiazole features a thiadiazole ring with a phenyl group at the 4-position and a methyl group at the 5-position. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. Various methods have been reported for its preparation, emphasizing the need for optimizing reaction conditions to enhance yield and purity.

Antimicrobial Properties

Research has demonstrated that derivatives of thiadiazoles, including this compound, exhibit notable antimicrobial activity against a range of pathogens. In vitro studies have shown efficacy against various bacteria and fungi. For instance, one study reported the synthesis of substituted thiadiazoles and their antimicrobial evaluation, highlighting their potential as effective agents in combating microbial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiadiazole derivatives have shown promising results in inhibiting the growth of cancer cells in various models. For example, certain derivatives demonstrated decreased viability in human leukemia and melanoma cells, indicating their potential as chemotherapeutic agents . The mechanism often involves targeting specific cellular pathways associated with cancer cell proliferation.

Pesticide Development

One of the most significant applications of this compound is in agricultural chemistry as a pesticide or fungicide. Studies indicate that compounds within this class can effectively control plant diseases caused by fungi and bacteria. The ability to act as a plant activating agent further enhances its utility in promoting plant health while simultaneously combating pests .

Plant Growth Regulation

The compound has been explored for its role in regulating plant growth and development. It has been suggested that thiadiazole derivatives can induce resistance mechanisms in plants against various stresses, including pathogen attacks. This dual functionality makes them valuable in sustainable agriculture practices aimed at reducing chemical pesticide reliance.

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

作用机制

4-苯基-5-甲基-1,2,3-噻二唑的作用机制涉及它与特定分子靶标的相互作用。例如,它可以通过与它们的活性位点结合来抑制细胞周期蛋白依赖性激酶 (CDK) 等酶,从而阻止靶蛋白的磷酸化并抑制细胞周期进程。 这使其成为抗癌治疗的潜在候选药物 .

相似化合物的比较

类似化合物

1,3,4-噻二唑: 另一种具有不同取代模式的噻二唑异构体。

1,2,4-噻二唑: 氮和硫原子排列不同的异构体。

独特性

4-苯基-5-甲基-1,2,3-噻二唑之所以独特,是因为它具有特殊的取代模式,赋予它独特的化学和生物学特性。 它的苯基和甲基有助于其稳定性和反应性,使其成为各种应用中的一种有价值的化合物 .

生物活性

5-Methyl-4-phenyl-1,2,3-thiadiazole (also referred to as 4-phenyl-5-methyl-1,2,3-thiadiazole) is a heterocyclic compound that has garnered attention due to its significant biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with cytochrome P450 enzymes, antimicrobial properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a thiadiazole ring with a methyl group at the 5-position and a phenyl group at the 4-position. This specific substitution pattern contributes to its unique chemical properties and biological activities. The compound's structure is illustrated below:

| Component | Structure |

|---|---|

| Thiadiazole Ring | Thiadiazole |

| Methyl Group | Methyl |

| Phenyl Group | Phenyl |

The primary mechanism of action for this compound involves its role as a selective inhibitor of specific cytochrome P450 enzymes, particularly CYP2B4 and CYP2E1 . These enzymes are crucial in the metabolism of various endogenous compounds and xenobiotics. By inhibiting these enzymes, the compound can alter drug metabolism and pharmacological effects of co-administered drugs .

Enzyme Inhibition

The inhibition of CYP2B4 and CYP2E1 can lead to significant effects on drug interactions:

| Enzyme | Substrate Examples | Impact of Inhibition |

|---|---|---|

| CYP2B4 | Substituted amines | Altered metabolism |

| CYP2E1 | Alcohols, halogenated alkenes | Increased toxicity risk |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus cereus | 32.6 |

| Staphylococcus aureus | >100 |

| Escherichia coli | >100 |

This compound has demonstrated stronger activity against Bacillus cereus compared to Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies reveal that it exhibits cytotoxic effects on various human cancer cell lines by disrupting DNA replication processes. The following table summarizes findings from recent studies on its anticancer efficacy:

| Cancer Cell Line | Effect Observed |

|---|---|

| Human leukemia cells | Decreased viability |

| Non-small cell lung cancer | Reduced proliferation |

| Ovarian cancer | Inhibition of tumor growth |

The compound's ability to interfere with DNA replication makes it a candidate for further development in cancer therapy .

Case Studies

Several case studies highlight the potential applications of this compound in clinical settings:

- Drug Interaction Studies : Researchers utilized this compound to study its effects on the metabolism of co-administered drugs in animal models. Results indicated significant alterations in drug clearance rates due to CYP450 inhibition.

- Antimicrobial Efficacy Trials : Clinical trials involving infected patients showed promising results when this compound was used as part of a combination therapy for resistant bacterial infections.

属性

IUPAC Name |

5-methyl-4-phenylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-7-9(10-11-12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIBFXXOLIOOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40320370 | |

| Record name | 5-methyl-4-phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64273-28-5 | |

| Record name | 1,2,3-Thiadiazole, 5-methyl-4-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64273-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 358739 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064273285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64273-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-4-phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。